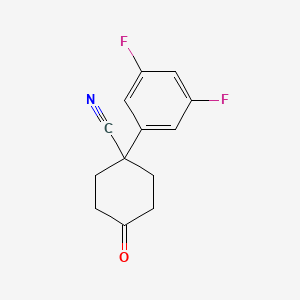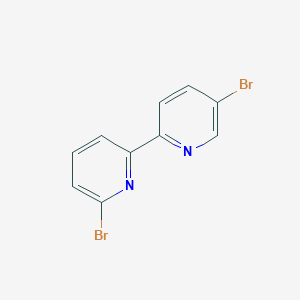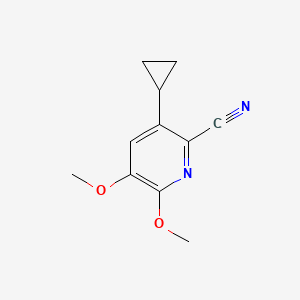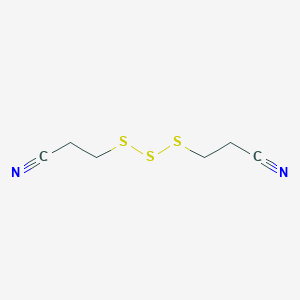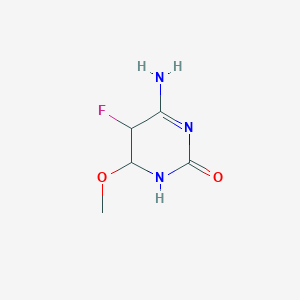
4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a methoxy group attached to a dihydropyrimidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired pyrimidinone ring. For instance, the reaction of a fluorinated amine with a methoxy-substituted carbonyl compound under acidic or basic conditions can lead to the formation of the target compound. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidinone derivatives.
Substitution: The amino, fluoro, and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinone compounds.
Aplicaciones Científicas De Investigación
4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antiviral and anticancer drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-5-fluoro-6-methoxy-1H-pyrimidin-2-one: Lacks the dihydro component but shares similar functional groups.
5-fluoro-6-methoxy-1H-pyrimidin-2-one: Lacks the amino group but retains the fluoro and methoxy groups.
4-amino-5,6-dihydro-1H-pyrimidin-2-one: Lacks the fluoro and methoxy groups but has the amino and dihydro components.
Uniqueness
4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one is unique due to the combination of its functional groups and the dihydropyrimidinone ring structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C5H8FN3O2 |
|---|---|
Peso molecular |
161.13 g/mol |
Nombre IUPAC |
4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H8FN3O2/c1-11-4-2(6)3(7)8-5(10)9-4/h2,4H,1H3,(H3,7,8,9,10) |
Clave InChI |
AWWVIEYUDYDZMT-UHFFFAOYSA-N |
SMILES canónico |
COC1C(C(=NC(=O)N1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15245094.png)
![1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B15245107.png)
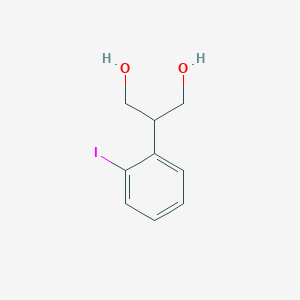
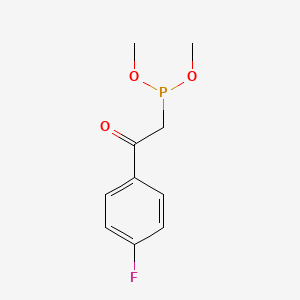
![5-Amino-7-benzyl-2-chloro-6,7,8,9-tetrahydropyrido[2,3-B][1,6]naphthyridine-3-carbonitrile](/img/structure/B15245127.png)
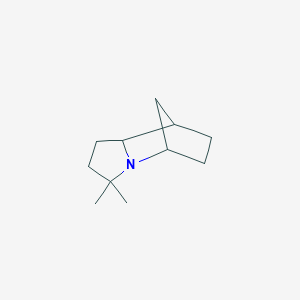

![tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15245141.png)
